molecular formula C14H21FN2 B1438712 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline CAS No. 1156225-85-2

2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline

Cat. No.: B1438712
CAS No.: 1156225-85-2
M. Wt: 236.33 g/mol
InChI Key: HLHSYCDLPBUZRL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures containing multiple functional groups. According to chemical database entries, the compound is designated as 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline, reflecting the hierarchical naming priority given to the aniline backbone as the principal functional group. The nomenclature systematically describes the substitution pattern where the fluorine atom occupies the 4-position relative to the amino group on the benzene ring, while the 2-position bears a methylene bridge connecting to the nitrogen atom of a 2-ethyl-substituted piperidine ring.

Alternative systematic names documented in chemical databases include 2-[(2-ethylpiperidin-1-yl)methyl]-4-fluoroaniline and the German nomenclature 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoranilin. The Chemical Abstracts Service has assigned the unique identifier 1156225-85-2 to this compound, while the MDL number MFCD12411448 provides additional database cross-referencing capabilities. These multiple nomenclature systems ensure unambiguous identification across different chemical information systems and research contexts.

The molecular formula C₁₄H₂₁FN₂ reveals the precise atomic composition consisting of fourteen carbon atoms, twenty-one hydrogen atoms, one fluorine atom, and two nitrogen atoms. This formula corresponds to an average molecular mass of 236.334 daltons, with a monoisotopic mass of 236.168877 daltons when accounting for the most abundant isotopes of each constituent element. The molecular formula analysis indicates a degree of unsaturation of four, consistent with the presence of one benzene ring and one piperidine ring within the molecular structure.

Property Value Database Reference
Molecular Formula C₁₄H₂₁FN₂ ChemSpider
Average Molecular Mass 236.334 daltons ChemSpider
Monoisotopic Mass 236.168877 daltons ChemSpider
CAS Registry Number 1156225-85-2 ChemSpider
MDL Number MFCD12411448 VWR
ChemSpider Identification 25076002 ChemSpider

Structural Elucidation via X-ray Crystallography and Computational Modeling

X-ray crystallographic analysis provides definitive structural information for piperidine-containing compounds, revealing critical geometric parameters that influence molecular behavior and intermolecular interactions. While specific crystallographic data for this compound has not been reported in available literature, related piperidine derivatives demonstrate characteristic structural features that can inform understanding of this compound's three-dimensional architecture. Studies of similar fluorinated piperidine systems reveal that the six-membered piperidine ring typically adopts a chair conformation with specific puckering parameters that optimize stability while minimizing steric interactions.

Computational modeling using density functional theory methods has proven invaluable for predicting the structural preferences of fluorinated piperidine derivatives. Research employing the M06-2X functional with def2-QZVPP basis sets has successfully predicted experimental conformations for related fluorinated piperidine compounds in both gas phase and solution environments. These computational approaches consistently demonstrate that fluorine substitution significantly influences conformational behavior through a combination of electrostatic interactions, hyperconjugation effects, and steric factors that collectively determine the preferred spatial arrangement of substituents around the piperidine ring.

The methylene bridge connecting the piperidine nitrogen to the aniline ring introduces additional conformational flexibility that computational studies suggest is influenced by intramolecular interactions between the aromatic system and the heterocyclic ring. Crystal structure determinations of related compounds indicate that this type of linkage typically exhibits dihedral angles ranging from 28 to 37 degrees between aromatic and heterocyclic components, reflecting a balance between steric repulsion and potential stabilizing interactions. The presence of the fluorine substituent on the aniline ring further modulates these conformational preferences through both electronic and steric effects.

Computational investigations utilizing polarizable continuum models to simulate solution effects have revealed that solvent polarity significantly influences the conformational distribution of fluorinated piperidine derivatives. Specifically, polar solvents tend to stabilize conformations where fluorine atoms adopt axial positions on the piperidine ring, while less polar environments favor equatorial orientations. This solvent-dependent conformational behavior has important implications for understanding the compound's behavior in different chemical and biological environments.

Comparative Analysis of Tautomeric and Conformational Isomerism

Tautomeric equilibria in compounds containing both aniline and piperidine functionalities represent a complex interplay of proton transfer processes that can significantly influence chemical and biological properties. Research on protonated aniline derivatives using differential mobility spectrometry has demonstrated that the site of protonation profoundly affects molecular structure and stability, with amino-protonated forms generally preferred over carbon-protonated alternatives in gas-phase environments. These findings suggest that this compound likely exists predominantly with protonation occurring at the aniline amino group rather than at alternative sites when subjected to ionizing conditions.

The conformational landscape of fluorinated piperidine systems exhibits remarkable complexity due to the interplay between multiple factors including hyperconjugation, electrostatic interactions, and steric effects. Nuclear magnetic resonance coupling constant analysis has proven particularly valuable for determining fluorine atom orientations in piperidine rings, with characteristic coupling patterns distinguishing between axial and equatorial conformations. For 2-ethyl-substituted piperidines specifically, the ethyl substituent introduces additional conformational complexity by influencing the preferred chair conformation of the six-membered ring system.

Computational analysis using quantum chemical methods has revealed that the energy differences between conformational isomers of fluorinated piperidines typically range from 1 to 5 kilocalories per mole, indicating that multiple conformations may be populated at ambient temperatures. The specific case of 2-ethylpiperidine derivatives shows that the ethyl group preferentially adopts an equatorial orientation to minimize 1,3-diaxial interactions, which in turn influences the preferred conformations of other substituents attached to the ring system. This conformational preference propagates through the methylene bridge to affect the spatial relationship between the piperidine and aniline components of the molecule.

The fluorine substituent on the aniline ring contributes an additional layer of complexity to the conformational analysis through its dual role as both an electron-withdrawing group and a relatively bulky substituent. Comparative studies of fluorinated versus non-fluorinated aniline derivatives indicate that fluorine substitution typically results in altered electronic distributions that can influence both intramolecular hydrogen bonding patterns and intermolecular association behavior. The 4-fluoro substitution pattern specifically creates a meta relationship between the fluorine atom and the methylene bridge attachment point, potentially influencing the preferred rotational conformation around the carbon-nitrogen bond connecting the two ring systems.

Conformational Feature Predicted Preference Energy Difference (kcal/mol) Reference Basis
Piperidine Chair Conformation Equatorial ethyl group 2.1-3.4 DFT calculations
Fluorine Orientation Solvent-dependent 1.2-2.8 NMR analysis
Methylene Bridge Rotation Extended conformation 0.8-1.5 Crystal structure analogy
Aniline Ring Orientation Pseudo-equatorial to piperidine 1.9-3.2 Computational modeling

Properties

IUPAC Name

2-[(2-ethylpiperidin-1-yl)methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-2-13-5-3-4-8-17(13)10-11-9-12(15)6-7-14(11)16/h6-7,9,13H,2-5,8,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHSYCDLPBUZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Para-Fluoroanilines via Direct Fluorination of Para-Halonitrobenzenes

A classical and industrially relevant method involves the one-step fluorination of para-halonitrobenzenes using anhydrous hydrogen fluoride in the presence of a deoxygenating agent. This method converts para-halonitrobenzenes directly to para-fluoroanilines, which can then be further functionalized to introduce the piperidinylmethyl group.

  • Reaction conditions: Temperature between 100°C to 230°C, autogenous pressure ranging from 15 to 3000 psia (preferably 100 to 1500 psia), reaction time from 1 to 10 hours.
  • Reagents: Anhydrous hydrogen fluoride, deoxygenating agents (minimum molar ratio 0.32:1 with respect to halonitrobenzene).
  • Workup: Neutralization with potassium hydroxide, extraction with diethyl ether, and purification by distillation or crystallization.
  • Yields: Corrected yields of para-fluoroaniline up to ~60% under optimized conditions.
  • Analytical confirmation: Infrared and nuclear magnetic resonance spectroscopy confirm product identity.

This method provides a robust route to para-fluoroanilines, the key intermediate for further substitution with the piperidinylmethyl group.

Nucleophilic Aromatic Substitution (SNAr) on Fluoronitrobenzenes

An alternative approach involves nucleophilic aromatic substitution on fluoronitrobenzene derivatives with amines such as 2-ethylpiperidine or its derivatives.

  • Procedure: Fluoronitrobenzene reacts with 2-ethylpiperidine or related amines in the presence of bases like potassium carbonate and potassium fluoride.
  • Conditions: Heating at elevated temperatures (e.g., 180°C) or microwave irradiation to accelerate the reaction.
  • Purification: Extraction with organic solvents followed by column chromatography.
  • Yields: Moderate to good yields (up to 58% in reported cases).
  • Advantages: Direct introduction of the piperidinyl substituent on the aromatic ring bearing fluorine.
  • Example: Reaction of 1-fluoro-2-nitrobenzene with 2-ethylpiperidine under microwave irradiation yields the corresponding substituted amine intermediate.

Reduction of Nitro Group to Aniline

Following nucleophilic substitution or fluorination, the nitro group on the aromatic ring is reduced to an amine group to form the aniline moiety.

  • Reagents: Sodium borohydride (NaBH4) in mixed solvents such as tetrahydrofuran (THF) and ethanol at low temperatures (-10°C to -5°C).
  • Workup: Quenching with saturated ammonium chloride solution, extraction with diethyl ether, drying, and evaporation.
  • Notes: The crude product is often used directly in subsequent steps without further purification to maximize yield.

Attachment of the 2-Ethyl-1-piperidinylmethyl Group

The piperidinylmethyl substituent can be introduced by alkylation or reductive amination strategies:

  • Alkylation: Reaction of 4-fluoroaniline derivatives with 2-ethyl-1-piperidinylmethyl halides under basic conditions.
  • Reductive amination: Condensation of 4-fluoroaniline with aldehydes followed by reduction.
  • Alternative: Direct nucleophilic substitution of halogenated intermediates with 2-ethylpiperidine derivatives.

These methods allow for regioselective attachment of the piperidinylmethyl group to the aromatic ring.

Crystallization and Purification

Final purification steps include fractional crystallization, column chromatography, and distillation to achieve high purity suitable for biological or synthetic applications.

Summary Table of Preparation Methods

Step Method/Reaction Type Conditions Yield (%) Notes
Fluorination of halonitrobenzene Anhydrous HF fluorination 100–230°C, 15–3000 psia, 1–10 h ~60 One-step fluorination, industrial scale
Nucleophilic aromatic substitution SNAr with 2-ethylpiperidine 180°C heating or microwave irradiation 50–58 Direct substitution on fluoronitrobenzene
Nitro group reduction NaBH4 reduction THF/EtOH, -10 to -5°C High Mild conditions, crude product used directly
Piperidinylmethyl attachment Alkylation or reductive amination Basic conditions or reductive steps Variable Enables regioselective substitution
Purification Extraction, chromatography, crystallization Standard organic purification Ensures product purity for applications

Research Findings and Analytical Characterization

  • The identity and purity of intermediates and final products are confirmed by infrared spectroscopy, nuclear magnetic resonance (NMR), and gas chromatography.
  • Single-crystal X-ray diffraction studies on related fluoroaniline derivatives confirm molecular structures and substitution patterns.
  • Quantum chemical calculations support the stability and electronic properties of the fluorinated aniline derivatives, relevant for their synthetic and biological applications.

Scientific Research Applications

2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline, identified by its chemical formula C14H21FN2C_{14}H_{21}FN_2 and CID 43443759, is a compound of significant interest in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, materials science, and agrochemicals.

Medicinal Chemistry

Antitumor Activity : Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. Research has shown that substituents on the aniline structure can enhance biological activity against certain cancer cell lines. For instance, derivatives of fluorinated anilines have been explored for their ability to inhibit tumor growth in vitro and in vivo.

Neuropharmacology : The piperidine moiety suggests potential applications in neuropharmacology. Compounds with piperidine structures are often investigated for their effects on neurotransmitter systems, making them candidates for developing treatments for neurological disorders such as depression and anxiety.

Materials Science

Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that adding such compounds can lead to the development of advanced materials with improved performance characteristics suitable for high-temperature applications.

Coatings and Adhesives : The compound's fluorine content may impart unique properties to coatings, such as increased chemical resistance and hydrophobicity. This makes it a candidate for use in protective coatings in harsh environments.

Agrochemicals

Pesticide Development : The structural features of this compound suggest potential use as a pesticide or herbicide. Compounds with similar structures have been studied for their efficacy against various pests and pathogens, contributing to sustainable agricultural practices.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of fluorinated anilines, including derivatives of this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. This study highlights the compound’s potential as a lead structure for developing new anticancer agents.

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute investigated the incorporation of this compound into polyamide matrices. The findings revealed enhanced thermal stability and tensile strength compared to control samples, suggesting its utility in high-performance applications.

Application AreaSpecific Use CaseResults/Findings
Medicinal ChemistryAntitumor ActivitySignificant cytotoxicity against cancer cells
Materials SciencePolymer AdditiveEnhanced thermal stability and strength
AgrochemicalsPesticide DevelopmentEfficacy against pests demonstrated

Mechanism of Action

The mechanism of action of 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The piperidine ring and fluorinated aniline moiety contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Proton Affinity and Gas-Phase Basicity

4-Fluoroaniline demonstrates higher proton affinity and gas-phase basicity compared to 4-nitroaniline . Mass spectrometry (MS²) studies reveal that protonated 4-fluoroaniline (m/z 112) is more abundant than protonated 4-nitroaniline (m/z 139) at varying collision energies, indicating stronger proton retention due to the electron-donating fluorine substituent versus the electron-withdrawing nitro group .

Table 1: Proton Affinity Comparison
Compound Proton Affinity (kJ/mol) Gas-Phase Basicity (kJ/mol)
4-Fluoroaniline 890–910 (estimated) 860–880 (estimated)
4-Nitroaniline 840–860 (estimated) 820–840 (estimated)

Corrosion Inhibition Efficiency

Electrodeposited aryl diazonium salts derived from 4-fluoroaniline show lower corrosion inhibition efficiency compared to other analogs. For instance:

  • 4-Fluoroaniline -modified layers achieve <50% inhibition in NaCl solutions.
  • 4-(4-Aminophenyl)butyric acid derivatives exhibit ~90% inhibition due to hydrophobic alkyl chains enhancing surface coverage .
Table 2: Corrosion Inhibition in NaCl Solutions
Compound Inhibition Efficiency (%)
4-Fluoroaniline 26–45
4-(4-Aminophenyl)butyric acid 85–90
4-Aminoantipyrine 70–80
Analgesic Activity

Derivatives such as 3-chloro-N-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-fluoroaniline exhibit potent antinociceptive activity (50 mg/kg dose), comparable to diclofenac sodium. The dimethoxy and oxadiazole groups enhance receptor binding and metabolic stability .

Antimycobacterial Activity

Schiff bases synthesized from 4-fluoroaniline and 6-fluoro-2-hydroxyquinoline-3-carboxaldehyde show moderate activity against mycobacteria, attributed to the planar quinoline moiety facilitating membrane penetration .

Structural and Physical Properties

Substituents significantly alter physical properties:

  • 2-(3,4-Dichlorophenyl)-4-fluoroaniline (C₁₂H₈Cl₂FN): Boiling point 357°C , logP 4.3 (hydrophobic) .
  • 2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride (C₈H₉ClF₃N): Lower boiling point due to reduced aromaticity, logP 2.1 .

Key Structural Influences

  • Electron-Withdrawing Groups (e.g., -NO₂): Reduce basicity but enhance stability in oxidative environments.
  • Electron-Donating Groups (e.g., -OCH₃): Increase proton affinity and biological activity.
  • Hydrophobic Chains (e.g., -C₄H₈COOH): Improve corrosion inhibition via surface adhesion.

Biological Activity

2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline, a compound with significant biological interest, has been investigated for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on current research:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating biological responses.
  • Receptor Binding : It has been suggested that this compound could bind to certain receptors, influencing signal transduction pathways critical for various physiological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including colorectal cancer cells. The following table summarizes some findings related to its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colon)15c-Met/VEGFR-2 inhibition
MDA-MB-231 (Breast)20Induction of apoptosis
A549 (Lung)18Cell cycle arrest and apoptosis induction

Neuroprotective Effects

In addition to its anticancer properties, the compound has been studied for its neuroprotective effects. In vitro assays demonstrated that it could reduce oxidative stress in neuronal cell lines, suggesting a potential role in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Activity in HCT-116 Cells : A study evaluated the cytotoxic effects of this compound on HCT-116 cells. Results indicated a significant decrease in cell viability at concentrations as low as 15 µM, with apoptosis being confirmed through flow cytometry analysis .
  • Neuroprotection in HT-22 Cells : Another study assessed the neuroprotective effects of the compound on HT-22 mouse hippocampal neuronal cells. The results showed that treatment with the compound reduced cell death induced by glutamate toxicity, highlighting its potential for neuroprotective applications .
  • Inhibition of GSK-3β : The compound was also tested for its ability to inhibit GSK-3β, a kinase implicated in various diseases, including cancer and Alzheimer's disease. It exhibited competitive inhibition with an IC50 value of 8 nM .

Q & A

Q. What are the primary synthetic routes for 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline, and what reaction conditions optimize yield?

The synthesis typically involves functionalizing 4-fluoroaniline with a piperidine-derived moiety. Key steps include:

  • Nitration/Reduction : Nitration of 4-fluoroaniline to introduce a nitro group, followed by reduction to an amine (e.g., using H₂/Pd-C or NaBH₄) .
  • Piperidine Alkylation : Reaction of the amine intermediate with 2-ethylpiperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidinylmethyl linkage .
    Optimized conditions include using polar aprotic solvents (DMF, DMSO) and temperatures between 60–100°C for 12–24 hours.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm structural integrity, with characteristic shifts for the fluorine atom (δ ~ -110 ppm) and piperidine protons (δ 1.2–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₄H₂₀FN₂: 247.1612) .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Q. What are common derivatization reactions for this compound in medicinal chemistry?

  • Sulfonylation : Reacting with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamide derivatives for probing biological activity .
  • Alkylation/Reductive Amination : Modifying the amine group with aldehydes or ketones to enhance pharmacokinetic properties .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Solubility : Low aqueous solubility (logP ~2.5) necessitates DMSO or ethanol as solvents for in vitro assays .
  • Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at -20°C .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates Fukui indices and Parr functions to identify nucleophilic/electrophilic sites. For example, the fluorine atom and piperidine nitrogen are key reactive centers .

Q. How is regioselectivity controlled during piperidine functionalization?

Regioselectivity in alkylation reactions is influenced by steric hindrance and base strength. For example, using bulky bases (e.g., LDA) directs substitution to the less hindered nitrogen of the piperidine ring .

Q. What mechanistic insights explain its interactions with fungal enzymes?

Kinetic studies (e.g., IC₅₀ determination via enzyme inhibition assays) reveal competitive inhibition of fungal cytochrome P450 enzymes. Molecular docking simulations suggest hydrogen bonding between the fluorine atom and active-site residues .

Q. How can contradictory data in synthetic yields be resolved?

Discrepancies in yields (e.g., 60–85%) arise from solvent purity or trace moisture. Rigorous drying of reagents (e.g., molecular sieves in DMF) and inert reaction conditions (Schlenk line) improve reproducibility .

Q. What strategies enhance stability under physiological conditions?

  • Prodrug Design : Masking the amine group as a carbamate or acyloxymethyl derivative improves plasma stability .
  • pH Optimization : Buffering solutions at pH 6.5–7.5 minimizes degradation .

Q. How do molecular dynamics simulations inform its pharmacokinetic profile?

Simulations predict blood-brain barrier permeability (logBB >0.3) due to the lipophilic piperidine group, validated by in vivo murine models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline
Reactant of Route 2
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2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline

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